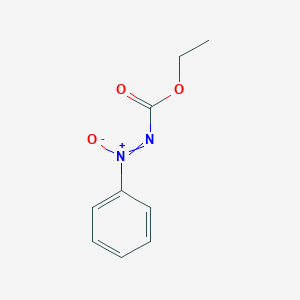![molecular formula C31H48N4O2 B14641392 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 53965-14-3](/img/structure/B14641392.png)
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a long octadecyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions are commonly employed.
Attachment of the octadecyl side chain: This step involves the alkylation of the pteridine core with an octadecyl halide, such as octadecyl bromide, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the octadecyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biological pigment and enzyme cofactor.
Medicine: Investigated for its potential therapeutic properties, including as an antimalarial agent.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to folate metabolism and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
53965-14-3 |
|---|---|
Molekularformel |
C31H48N4O2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
7,8,10-trimethyl-3-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-30(36)28-29(33-31(35)37)34(4)27-23-25(3)24(2)22-26(27)32-28/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
XUBSUTYFIKCLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


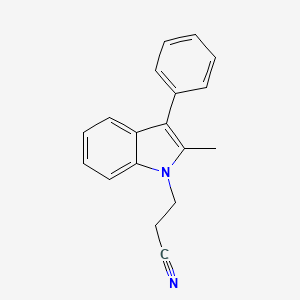
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
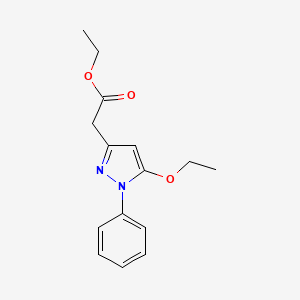
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
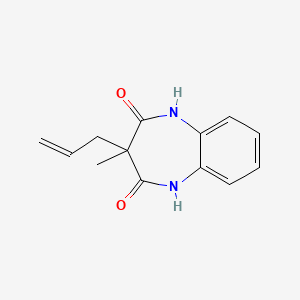
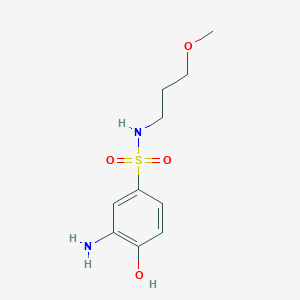
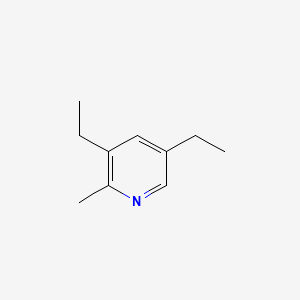
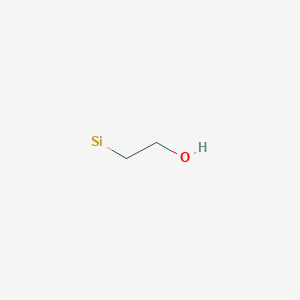
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
